
头孢唑酮杂质 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefazedone Impurity 4 is an impurity of Cefazedone . It has a molecular formula of C15H13Cl2N3O5S and a molecular weight of 418.26 . Cefazedone is a semisynthetic first-generation cephalosporin with antibacterial activity .
Synthesis Analysis
The synthesis of Cefazedone involves several steps, including the reaction of compound II with 7-ACA to prepare compound III, and the reaction of compound III with compound IV to produce the finished product, Cefazedone . The synthetic route is simple, the reaction conditions are mild, and the production cost is low . This makes it suitable for industrial production .Chemical Reactions Analysis
Impurities in pharmaceuticals like Cefazedone Impurity 4 are usually unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulation . These impurities can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .科学研究应用
毒性和药代动力学
- 头孢菌素(包括头孢唑酮)的毒性:头孢唑酮以及其他头孢菌素(如头孢唑林钠)已被检查其致畸作用,特别关注一种常见的杂质 2-巯基-5-甲基-1,3,4-噻二唑(MMTD)。这项使用斑马鱼胚胎毒性测试的研究强调了头孢唑酮的潜在致畸作用以及对 MMTD 进行质量控制限度的必要性 (张、孟、李和胡,2010)。
- 头孢唑酮的药代动力学:研究头孢唑酮在人体中的药代动力学特性,包括其在血浆中的浓度,有助于了解药物及其杂质在体内是如何处理的。这对于确定安全有效的剂量至关重要 (吴、钱、郭、唐、项和郑,2010)。
杂质分析和检测技术
- 毛细管电泳用于杂质分析:对毛细管电泳 (CE) 的全面回顾强调了其在药物杂质分析中的效用,包括头孢菌素(如头孢唑酮)。这对于识别和定量药物中的杂质至关重要 (沙阿、帕特尔、特里帕蒂和维亚斯,2021)。
- 头孢菌素中致敏杂质的表征:使用二维色谱和质谱分离和表征头孢菌素(包括头孢唑酮)中的致敏聚合杂质,可以深入了解可能引起过敏反应的杂质 (徐、王、朱、唐和王,2018)。
临床应用和安全性
- 头孢唑酮的临床药理学:头孢唑酮和其他头孢菌素在健康志愿者中的比较研究揭示了它们的药代动力学、安全性和有效性。这对于了解头孢唑酮及其杂质的治疗潜力至关重要 (帕布斯特、利奥波德、翁格图姆和丁格尔丁,1979)。
- 头孢菌素诱导的犬骨髓变化:研究头孢唑酮对犬骨髓的影响有助于了解其潜在的血液学影响,这对于评估其安全性至关重要 (德尔达尔、刘易斯、布鲁姆和魏斯,1988)。
作用机制
The mechanism of action of Cefazedone, the parent compound of Cefazedone Impurity 4, involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in the weakening of the bacterial cell wall and causing cell lysis .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cefazedone Impurity 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,5-dimethyl-1,3,4-thiadiazole-2,5-dioxide", "2-amino-5-(1-methyl-1H-tetrazol-5-yl)thiazole", "2-bromoacetophenone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetyl)thiazole", "React 2-bromoacetophenone with 2-amino-5-(1-methyl-1H-tetrazol-5-yl)thiazole in the presence of sodium hydroxide to yield 2-(2-bromoacetyl)thiazole.", "Step 2: Synthesis of 2-(2-methyl-1H-tetrazol-5-yl)thiazol-4-yl 2-(2-bromoacetyl)thiazole", "React 2-(2-bromoacetyl)thiazole with 2-amino-5-(1-methyl-1H-tetrazol-5-yl)thiazole in the presence of sodium borohydride to yield 2-(2-methyl-1H-tetrazol-5-yl)thiazol-4-yl 2-(2-bromoacetyl)thiazole.", "Step 3: Synthesis of Cefazedone Impurity 4", "React 2-(2-methyl-1H-tetrazol-5-yl)thiazol-4-yl 2-(2-bromoacetyl)thiazole with 2,5-dimethyl-1,3,4-thiadiazole-2,5-dioxide in the presence of hydrochloric acid and ethyl acetate to yield Cefazedone Impurity 4. Purify the product by recrystallization from methanol and water." ] } | |
CAS 编号 |
70149-63-2 |
分子式 |
C15H13Cl2N3O5S |
分子量 |
418.26 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-, (6R-trans)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



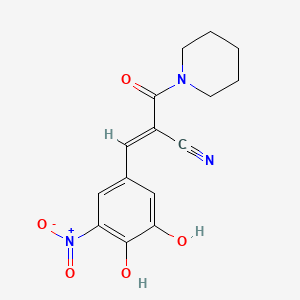


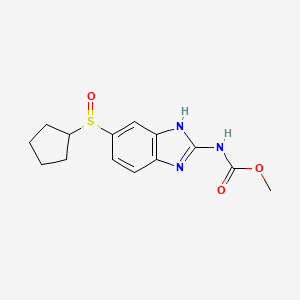

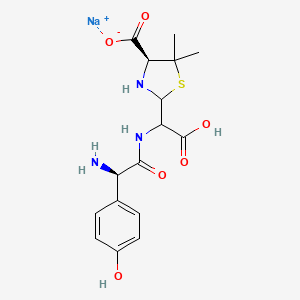
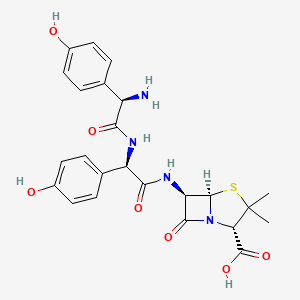


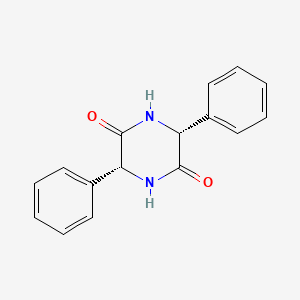
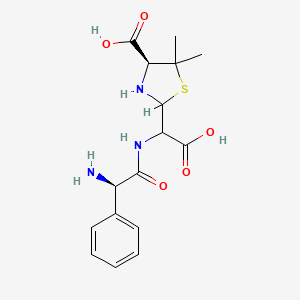
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
